molecular formula C11H10ClN3O3S2 B5026194 4-[(2-chloropyridin-3-yl)sulfamoyl]-N-methylthiophene-2-carboxamide

4-[(2-chloropyridin-3-yl)sulfamoyl]-N-methylthiophene-2-carboxamide

Cat. No.: B5026194
M. Wt: 331.8 g/mol
InChI Key: CKSKMDSDBCYKDH-UHFFFAOYSA-N
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Description

4-[(2-chloropyridin-3-yl)sulfamoyl]-N-methylthiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, a chloropyridine moiety, and a sulfamoyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chloropyridin-3-yl)sulfamoyl]-N-methylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2-chloropyridine-3-sulfonyl chloride with N-methylthiophene-2-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like chloroform at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(2-chloropyridin-3-yl)sulfamoyl]-N-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropyridine moiety, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[(2-chloropyridin-3-yl)sulfamoyl]-N-methylthiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-chloropyridin-3-yl)sulfamoyl]-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-chloropyridin-3-yl)sulfonyl]morpholine
  • N-(2-(((5-chloro-2-pyridinyl)amino)sulfonyl)phenyl)-4-(2-oxo-1(2H)-pyridinyl)benzamide

Uniqueness

4-[(2-chloropyridin-3-yl)sulfamoyl]-N-methylthiophene-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable for targeted research and industrial applications .

Properties

IUPAC Name

4-[(2-chloropyridin-3-yl)sulfamoyl]-N-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O3S2/c1-13-11(16)9-5-7(6-19-9)20(17,18)15-8-3-2-4-14-10(8)12/h2-6,15H,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSKMDSDBCYKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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